An In-depth Technical Guide to the Physical Properties of D-Threonine Benzyl Ester Hydrochloride
An In-depth Technical Guide to the Physical Properties of D-Threonine Benzyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of D-Threonine Benzyl Ester Hydrochloride. The information is intended to support research, development, and quality control activities involving this compound.
Core Physical and Chemical Properties
D-Threonine Benzyl Ester Hydrochloride is a derivative of the amino acid D-threonine, commonly utilized in peptide synthesis and pharmaceutical research.[1] Its physical characteristics are crucial for handling, formulation, and analytical method development.
A summary of its key physical properties is presented in the table below for easy reference and comparison.
| Property | Value |
| Chemical Name | (2R,3S)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride |
| Synonyms | H-D-Thr-OBzl·HCl, D-Thr-OBzl·HCl |
| CAS Number | 75748-36-6 |
| Molecular Formula | C₁₁H₁₅NO₃·HCl[2][3] |
| Molecular Weight | 245.70 g/mol [2][4] |
| Appearance | White to almost white powder or crystal[1][2] |
| Melting Point | 128.0 to 132.0 °C[2] |
| Solubility | Soluble in Ethanol[2] |
| Specific Rotation [α]20/D | +10.0 to +12.0 deg (c=1, EtOH)[2] |
| Purity | ≥98.0% (HPLC)[2] |
Experimental Protocols
Detailed methodologies for determining the key physical properties of D-Threonine Benzyl Ester Hydrochloride are outlined below. These protocols are based on standard laboratory practices.
2.1 Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity for crystalline solids. The capillary method is a widely accepted technique for this determination.[2][3]
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Apparatus : Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), thermometer or temperature probe.
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Sample Preparation :
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Ensure the D-Threonine Benzyl Ester Hydrochloride sample is completely dry and in a fine powder form.[3][5]
-
Introduce a small amount of the powdered sample into the open end of a capillary tube.[5]
-
Compact the sample at the bottom of the sealed end by tapping the tube gently on a hard surface or by dropping it through a long glass tube.[5][6] The packed sample height should be 2-3 mm.[5][6]
-
-
Procedure :
-
Insert the capillary tube into the heating block of the melting point apparatus.[3][5]
-
Set the apparatus to heat at a rapid rate initially to approach the expected melting point (approximately 15°C below the lower end of the expected range).[5][6]
-
Once the temperature is near the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[5][6]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[6]
-
Perform the measurement in triplicate for accuracy.
-
2.2 Solubility Assessment (Thermodynamic Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.[7]
-
Apparatus : Analytical balance, vials with screw caps, orbital shaker or magnetic stirrer, temperature-controlled environment (e.g., incubator), centrifugation or filtration apparatus, and a quantitative analytical instrument such as HPLC-UV.
-
Procedure :
-
Add an excess amount of solid D-Threonine Benzyl Ester Hydrochloride to a vial containing a known volume of the solvent of interest (e.g., ethanol).[8]
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).[8]
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8][9]
-
After equilibration, allow the samples to stand to let undissolved solids settle.
-
Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the filter does not adsorb the solute.[9]
-
Carefully collect the supernatant (the saturated solution).
-
Dilute an aliquot of the saturated solution with a suitable solvent and quantify the concentration of D-Threonine Benzyl Ester Hydrochloride using a validated HPLC-UV method.[9]
-
The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.[8]
-
2.3 Specific Rotation Measurement (Polarimetry)
Specific rotation is a fundamental property of chiral compounds and is a measure of their ability to rotate plane-polarized light.[10]
-
Apparatus : Polarimeter, a specific wavelength light source (typically sodium D-line at 589 nm), polarimeter cell (e.g., 1 dm length), analytical balance, volumetric flask.
-
Procedure :
-
Solution Preparation : Accurately weigh a precise amount of D-Threonine Benzyl Ester Hydrochloride and dissolve it in a specific volume of a suitable solvent (e.g., ethanol for a concentration of 1 g/100 mL).[11]
-
Blank Measurement : Fill the polarimeter cell with the pure solvent (ethanol) and place it in the polarimeter. Zero the instrument to get a baseline reading.[11]
-
Sample Measurement : Rinse and fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are present.[4]
-
Place the cell in the polarimeter and measure the observed optical rotation (α).[4][12] The measurement should be performed at a constant temperature (e.g., 20°C).[10]
-
Calculation : Calculate the specific rotation [α] using the following formula: [α] = α / (c × l) Where: α = observed rotation in degrees c = concentration of the solution in g/mL l = path length of the polarimeter cell in decimeters (dm)
-
2.4 Purity Analysis (High-Performance Liquid Chromatography - HPLC)
HPLC is a standard method for assessing the purity of pharmaceutical compounds.[13]
-
Apparatus : HPLC system with a UV detector, a suitable HPLC column (e.g., C18 reversed-phase), analytical balance, volumetric flasks, and appropriate solvents.
-
Procedure :
-
Mobile Phase Preparation : Prepare the mobile phase, which typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The exact composition will depend on the specific method developed for this compound.
-
Standard and Sample Preparation :
-
Prepare a stock solution of a D-Threonine Benzyl Ester Hydrochloride reference standard of known purity at a specific concentration (e.g., 1 mg/mL) in the mobile phase or a suitable diluent.
-
Prepare the sample solution to be tested at the same concentration.
-
-
Chromatographic Conditions :
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the column temperature (e.g., 30°C).
-
Set the UV detector to a wavelength where the compound has significant absorbance.
-
-
Analysis :
-
Inject the standard solution to determine its retention time and peak area.
-
Inject the sample solution.
-
The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
-
-
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the determination of melting point using the capillary method.
Caption: Workflow for Melting Point Determination.
References
- 1. chemimpex.com [chemimpex.com]
- 2. thinksrs.com [thinksrs.com]
- 3. westlab.com [westlab.com]
- 4. rudolphresearch.com [rudolphresearch.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. who.int [who.int]
- 8. benchchem.com [benchchem.com]
- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. Specific rotation - Wikipedia [en.wikipedia.org]
- 11. digicollections.net [digicollections.net]
- 12. scribd.com [scribd.com]
- 13. benchchem.com [benchchem.com]
